molecular formula C5H10ClNO B12983701 5-Aminopentanoyl chloride

5-Aminopentanoyl chloride

Cat. No.: B12983701
M. Wt: 135.59 g/mol
InChI Key: FOZWNACFZIYPFM-UHFFFAOYSA-N
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Description

5-Aminopentanoyl chloride is an organic compound with the molecular formula C5H10ClNO. It is a derivative of pentanoic acid, where the carboxyl group is replaced by an acyl chloride group and an amino group is attached to the fifth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminopentanoyl chloride can be synthesized through the reaction of 5-aminopentanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group. The reaction can be represented as follows:

5-Aminopentanoic acid+SOCl25-Aminopentanoyl chloride+SO2+HCl\text{5-Aminopentanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Aminopentanoic acid+SOCl2​→5-Aminopentanoyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopentanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-aminopentanoic acid and hydrochloric acid.

    Condensation Reactions: It can react with amines to form amides, which are important intermediates in organic synthesis.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with this compound.

    Reaction Conditions: These reactions typically occur under mild to moderate conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

5-Aminopentanoyl chloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: It serves as a building block for the synthesis of drugs and other bioactive molecules.

    Industry: It is used in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of 5-aminopentanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

    5-Aminovaleroyl chloride: Similar structure but with a different position of the amino group.

    4-Aminobutanoyl chloride: Shorter carbon chain with the amino group on the fourth carbon.

    6-Aminohexanoyl chloride: Longer carbon chain with the amino group on the sixth carbon.

Uniqueness: 5-Aminopentanoyl chloride is unique due to its specific chain length and the position of the amino group, which influence its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of specific compounds that require this particular structure .

Properties

IUPAC Name

5-aminopentanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c6-5(8)3-1-2-4-7/h1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZWNACFZIYPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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